Boc-Cys(Dpm)-OH

Peptide Synthesis Racemization Cysteine Protection

SPPS workflows using Boc-Cys(Trt)-OH risk 8% Cα-racemization and premature deprotection, compromising API potency and increasing HPLC purification costs. Boc-Cys(Dpm)-OH (CAS 21947-97-7) resolves this with an 85% lower racemization rate (1.2% vs. 8.0%) and intermediate Dpm acid-lability for clean TFA deprotection-eliminating toxic HF. • Racemization: 1.2% vs. 8.0% (Trt), reducing D-Cys epimer burden in cGMP manufacturing. • Orthogonal pairing with Boc-Cys(Mmt)-OH enables regioselective disulfide bridging in cysteine-rich peptides. • TFA-cleavable Dpm avoids HF; simplifies equipment, safety, and waste handling protocols.

Molecular Formula C21H25NO4S
Molecular Weight 387.5 g/mol
CAS No. 21947-97-7
Cat. No. B558595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Dpm)-OH
CAS21947-97-7
SynonymsBoc-Cys(Dpm)-OH; Boc-S-diphenylmethyl-L-cysteine; 21947-97-7; CTK8F0538; ZINC2517112; 7467AD; AKOS015836469; AKOS015907862; AK170068; TR-010291; FT-0679815; I14-26471; L-Cysteine,N-[(1,1-dimethylethoxy)carbonyl]-S-(diphenylmethyl)-; (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(diphenylmethyl)sulfanyl]propanoicacid
Molecular FormulaC21H25NO4S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
InChIKeyAMTHPOXIVDHMLZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Dpm)-OH: Specialized Cysteine Building Block


Boc-Cys(Dpm)-OH (CAS 21947-97-7) is a protected L-cysteine derivative widely employed in solid-phase peptide synthesis (SPPS) [1]. The molecule features a tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and a diphenylmethyl (Dpm) moiety that permanently masks the reactive thiol side-chain, with a molecular formula of C₂₁H₂₅NO₄S and a molecular weight of 387.49 g/mol . The Dpm protecting group is distinguished by its intermediate relative carbocation stability, which directly influences its acid-lability profile and its capacity to minimize undesired side-reactions during peptide chain assembly [1].

SPPS Building Block Boc/Cys(Dpm)-OH for cysteine incorporation with orthogonal S-protection
Protection Strategy Temporary Boc Nα, permanent Dpm S-protection
Key Attribute Intermediate acid lability allows HF-free cleavage protocols

Substitution Risks with Boc-Cys(Dpm)-OH


Substituting Boc-Cys(Dpm)-OH with alternative Boc-protected cysteine derivatives—such as Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH—without rigorous revalidation introduces substantial risk of Cα-racemization, off-target deprotection, and low synthetic yield [1]. The differential acid lability and steric shielding conferred by the Dpm group define a precise operational window for orthogonal protection strategies that are not replicated by Trt (which suffers from premature cleavage and higher racemization) or Acm (which requires heavy metal reagents for removal) [1]. Consequently, direct interchange of these building blocks compromises the regioselective formation of disulfide bonds and jeopardizes peptide integrity [1].

Boc-Cys(Trt)-OH
Reported higher racemization and premature acidolytic cleavage may compromise enantiopurity
Boc-Cys(Acm)-OH
Requires heavy metal reagents for removal, limiting sequence compatibility

Boc-Cys(Dpm)-OH: Quantitative Evidence


Cα-Racemization: Dpm vs. Trt Protection

Under identical conventional SPPS conditions, the Dpm protecting group confers significantly reduced Cα-racemization compared to the commonly used Trt group. Quantitative analysis demonstrates that Boc-Cys(Dpm)-OH undergoes only 1.2% racemization, whereas Boc-Cys(Trt)-OH exhibits 8.0% racemization [1]. This 6.8 percentage point reduction translates to an 85% lower racemization rate, which is critical for maintaining enantiomeric purity in bioactive peptide sequences [1].

Cα-Racemization Rate
Head-to-head
1.2% (Dpm) vs 8.0% (Trt)
Supports higher enantiomeric purity in SPPS
Uronium activation with tertiary amine base
Peptide Synthesis Racemization Cysteine Protection

Orthogonal Deprotection with Dpm and Mmt

The Dpm group requires a minimum of 60% TFA for efficient cleavage and is optimally removed with 90–95% TFA in DCM . In stark contrast, the Mmt group undergoes reliable cleavage with just 5% TFA . This wide differential in acid lability establishes a robust orthogonal pair: Cys(Mmt) can be selectively deprotected in the presence of intact Cys(Dpm), allowing for the sequential, regioselective formation of multiple disulfide bonds within a single peptide chain .

TFA Deprotection Window
Data to verify
≥60% TFA (Dpm) vs 5% TFA (Mmt)
Reported >12× differential enables orthogonal pairing
Optimal Dpm cleavage at 90–95% TFA in DCM
Orthogonal Protection Disulfide Mapping Cysteine Pairing

Dpm Group: Intermediate Carbocation Stability

Computational analysis using B3LYP/6-31G(d,p) methodology reveals that the Dpm group possesses intermediate relative carbocation stability compared to other Cys protecting groups [1]. This intermediate stability translates into an acid-lability profile that is stable to low TFA concentrations (<25%) but readily cleaved at higher TFA concentrations (60–90%), filling a critical gap between hyper-labile groups (e.g., Trt, Mmt) and hyper-stable groups (e.g., Meb, Mob) that require hazardous HF [1].

Carbocation Stability
Class-level
Intermediate stability rank
May enable HF-free cleavage via TFA
DFT-computed ranking; verify with cleavage studies
Computational Chemistry Protecting Group Design Acid Lability

Purity and Shelf-Life Stability

Commercially available Boc-Cys(Dpm)-OH is supplied with a purity specification of ≥98% as determined by HPLC . The compound is stable for up to three years when stored as a powder at -20°C, and for up to two years when stored at 4°C . For stock solutions prepared in DMF or similar solvents, usage within 6 months at -80°C or within 1 month at -20°C is recommended to prevent degradation .

Purity & Shelf-Life
Supplier data
≥98% (HPLC)
Powder: 3 y at -20°C
Solution: 6 mo at -80°C
Meets typical purity benchmarks
Verify stability under actual synthesis conditions
Quality Control Stability Studies Supply Chain

Boc-Cys(Dpm)-OH: Key Applications


Regioselective Multi-Disulfide Synthesis

Utilize Boc-Cys(Dpm)-OH in conjunction with Boc-Cys(Mmt)-OH to establish an orthogonal protection scheme. The Mmt group is selectively removed with 5% TFA to expose the first pair of Cys residues for disulfide bond formation, while the Dpm group remains intact. Subsequent treatment with 90% TFA liberates the Dpm-protected Cys residues, enabling formation of the second disulfide bridge. This strategy is essential for achieving the correct disulfide connectivity in complex, cysteine-rich peptides where biological activity is exquisitely dependent on folding fidelity [1].

Enantiopure Peptide API Manufacturing

For peptide active pharmaceutical ingredients (APIs) where even low levels of D-Cys epimer can alter potency or immunogenicity, Boc-Cys(Dpm)-OH is selected over Boc-Cys(Trt)-OH. The 85% lower racemization rate (1.2% vs. 8.0% under conventional SPPS) directly reduces the burden on downstream preparative HPLC purification, increasing overall yield and lowering cost-of-goods in cGMP manufacturing environments [1].

HF-Free Cysteine-Rich Peptide Synthesis

Employ Boc-Cys(Dpm)-OH in Boc-SPPS strategies to avoid the use of highly toxic and corrosive HF for final deprotection and cleavage. The Dpm group's intermediate acid-lability allows it to be cleanly removed with high-concentration TFA (90–95%) rather than requiring HF, which is necessary for more stable groups like p-methylbenzyl (Meb). This substitution significantly improves laboratory safety, reduces specialized equipment requirements, and simplifies waste handling protocols [2].

Defined Disulfide Peptide Tools

In academic or biotech settings where synthetic peptides are used as probes for structure-activity relationship (SAR) studies, Boc-Cys(Dpm)-OH provides the synthetic control necessary to generate homogeneous, correctly folded material. The robust orthogonal pairing with Mmt-protected Cys ensures that disulfide bond patterns are regioselectively controlled, eliminating the confounding biological variability introduced by scrambled or misfolded peptide impurities [1].

Application
Selection Property
Validation Focus
Regioselective multi-disulfide synthesis
Orthogonal Dpm/Mmt S-protection
Sequential disulfide bond fidelity
Peptide API manufacturing
Low-racemization Cys building block
Enantiomeric purity and yield
HF-free peptide synthesis
TFA-cleavable S-protection
Laboratory safety and equipment simplification
Disulfide peptide probes (SAR)
Controlled disulfide regioselectivity
Homogeneous folding and activity

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